10-Hydroxystearic Acid
Description
Properties
IUPAC Name |
10-hydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZZVPKITDJCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314578 | |
| Record name | 10-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-26-6 | |
| Record name | 10-Hydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79060 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Hydroxystearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384M5B7IFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | xi-10-Hydroxyoctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Biogenesis of 10 Hydroxyoctadecanoic Acid in Biological Systems
Natural Occurrence and Distribution of 10-HYDROXYOCTADECANOIC ACID
10-Hydroxyoctadecanoic acid is a naturally occurring hydroxy fatty acid found across various biological systems, including plants, mammals, and microbes. researchgate.netnih.govmdpi.com Its presence has been identified in a range of materials derived from these organisms.
Presence in Plants and Plant-Derived Materials
This fatty acid is a component of cutin, a waxy polymer that forms the cuticle of terrestrial plants. oup.com Specifically, it is found in the cutin of various plant species, where it contributes to the structural integrity of this protective layer. oup.com For instance, cis-9,10-epoxy-18-hydroxyoctadecanoic acid is a principal monomer in the suberin of birch bark, which can be converted to the corresponding diol, a related form of 10-hydroxyoctadecanoic acid. google.com Research has also identified 10-hydroxyoctadecanoic acid as a component of agro-wastes, highlighting its potential as a renewable chemical resource. oup.com
Detection in Mammalian Tissues and Biological Fluids
In mammals, 10-hydroxyoctadecanoic acid has been detected in various tissues and biological fluids. nih.govhmdb.ca It is considered a gut microbial metabolite, produced from the bacterial action on dietary fatty acids like linoleic acid. This metabolite is found in feces and has been associated with conditions of fat malabsorption, known as steatorrhea. jmb.or.krkoreascience.kr Furthermore, it has been identified in blood and urine, indicating its circulation and metabolism within the mammalian system. hmdb.ca The octadecanoids, a class of lipids including 10-hydroxyoctadecanoic acid, are known to be formed in mammals through various enzymatic and non-enzymatic pathways. nih.gov
Occurrence in Microbial Systems
A wide array of microorganisms are known to produce 10-hydroxyoctadecanoic acid. researchgate.netbiorxiv.orggsartor.org Bacteria such as Pseudomonas, Nocardia, and Lactobacillus species have been shown to synthesize this compound. gsartor.orggsartor.orgbac-lac.gc.ca For example, Staphylococcus aureus releases 10-hydroxyoctadecanoic acid into its environment, where it can act as a competitive molecule against other bacteria like Streptococcus pneumoniae. biorxiv.org Yeasts, including Saccharomyces cerevisiae (baker's yeast), are also capable of converting oleic acid into 10-hydroxyoctadecanoic acid. researchgate.netgsartor.orgnih.gov
Presence in Dairy Products
10-Hydroxyoctadecanoic acid has been identified as a component of dairy products. A study on cow and goat milk revealed the presence of several hydroxylated fatty acids, with 10-hydroxystearic acid being one of the most abundant in cow milk. nih.govsemanticscholar.org Its presence in milk is attributed to the enzymatic hydrolysis of triacylglycerols by lipolytic enzymes. semanticscholar.org Lactic acid bacteria, which are commonly found in fermented dairy products, are capable of producing 10-hydroxyoctadecanoic acid from unsaturated fatty acids present in the milk. jmb.or.krkoreascience.kr
Biosynthesis and Metabolic Pathways of 10-HYDROXYOCTADECANOIC ACID
The primary route for the formation of 10-hydroxyoctadecanoic acid in biological systems is through the biotransformation of unsaturated fatty acids, particularly by microbial enzymes. researchgate.netmdpi.com
Microbial Biotransformation of Unsaturated Fatty Acids
Microorganisms employ enzymes, primarily oleate (B1233923) hydratases, to convert unsaturated C18 fatty acids like oleic acid and linoleic acid into 10-hydroxyoctadecanoic acid and its derivatives. researchgate.netmdpi.comresearchgate.net This process involves the hydration of the double bond at the 9th carbon of oleic acid, resulting in the addition of a hydroxyl group at the 10th carbon. gsartor.orgd-nb.info
Several bacterial and yeast species have been studied for their ability to perform this bioconversion. For instance, resting cells of Saccharomyces cerevisiae can convert oleic acid to 10-hydroxyoctadecanoic acid with a notable yield. researchgate.netnih.gov Various species of Nocardia and Pseudomonas are also efficient in this transformation. gsartor.orggsartor.org The bacterium Lactococcus lactis can convert oleic acid, linoleic acid, and linolenic acid into their corresponding 10-hydroxy fatty acids. jmb.or.krkoreascience.kr
The efficiency and stereospecificity of this biotransformation can vary between different microbial species. Some microbes, like Pseudomonas sp. NRRL B-3266, produce optically pure 10(R)-hydroxystearic acid, while others may produce a mixture of enantiomers. gsartor.orggsartor.org The enzyme responsible for this reaction, oleate hydratase, has been isolated and characterized from several microorganisms, including Stenotrophomonas maltophilia and Nocardia cholesterolicum. mdpi.comresearchgate.net In some cases, the 10-hydroxyoctadecanoic acid can be further oxidized to 10-keto-octadecanoic acid by the action of a secondary alcohol dehydrogenase. researchgate.netresearchgate.net
Table 1: Microbial Production of 10-Hydroxyoctadecanoic Acid
| Microorganism | Substrate | Product(s) | Yield |
|---|---|---|---|
| Saccharomyces cerevisiae | Oleic Acid | 10-Hydroxyoctadecanoic Acid | 45% researchgate.netnih.gov |
| Pseudomonas sp. NRRL-2994 | Oleic Acid | This compound | 14% gsartor.org |
| Nocardia cholesterolicum NRRL 5769 | Oleic Acid | This compound, 10-Ketostearic Acid | >90% gsartor.org |
| Rhodococcus rhodochrous | Oleic Acid | This compound, 10-Ketostearic Acid | 55% and 12% respectively gsartor.org |
| Flavobacterium sp. DS5 | Linoleic Acid | 10-Hydroxy-12(Z)-octadecenoic Acid | 55% gsartor.org |
| Lactococcus lactis KFRI 131 | Oleic Acid | 10-Hydroxyoctadecanoic Acid | - |
| Lactococcus lactis KFRI 131 | Linoleic Acid | 10-Hydroxyoctadecenoic Acid | - |
| Lactococcus lactis KFRI 131 | Linolenic Acid | 10-Hydroxyoctadecadienoic Acid | - |
| Stenotrophomonas maltophilia | Oleic Acid | This compound | 98% conversion mdpi.com |
Table 2: Compound Names Mentioned in the Article
Conversion from Oleic Acid by Fatty Acid Hydratases (Oleate Hydratases)
10-Hydroxyoctadecanoic acid (10-HSA) is a hydroxylated fatty acid produced from the microbial hydration of oleic acid. jmb.or.krgsartor.org This conversion is catalyzed by a class of enzymes known as oleate hydratases (EC 4.2.1.53), which add a water molecule across the double bond of oleic acid. nih.govmdpi.com These enzymes are of significant industrial interest as they offer a sustainable method for producing valuable chemicals from renewable resources like plant oils. nih.gov The reaction involves the regio- and stereospecific addition of water to the C9-C10 double bond of oleic acid, yielding (R)-10-hydroxystearic acid. nih.govnih.gov
Fatty acid hydratases are unique to microorganisms and are believed to function as a detoxification mechanism against the harmful effects of free unsaturated fatty acids on cell membranes. nih.gov The enzymatic hydration of oleic acid to 10-HSA has been observed in various bacteria. mdpi.com For instance, whole cells of Stenotrophomonas nitritireducens can efficiently convert oleic acid to 10-HSA. nih.gov
Oleate hydratases are flavoproteins, containing a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.govmdpi.com However, the FAD cofactor does not participate directly in the redox chemistry of the reaction but is thought to be crucial for maintaining the active conformation of the enzyme. nih.govmdpi.com Structural and mechanistic studies on oleate hydratase from Elizabethkingia meningoseptica have identified key amino acid residues, E122 and Y241, that act as acid-base catalysts in the hydration of the C=C double bond. nih.govresearchgate.net The proposed mechanism involves Y241 protonating the double bond, while E122 activates a water molecule for a re-side attack on the resulting carbocation. researchgate.net The FAD cofactor, along with a helix dipole, likely stabilizes the partial positive charge in the transition state. researchgate.net
The hydration reaction catalyzed by oleate hydratases is highly regio- and stereospecific, producing the (R)-10-hydroxy enantiomer. nih.govscispace.com Studies with deuterium (B1214612) oxide and ¹⁸O-labeled water have confirmed that the reaction proceeds via the hydration of the double bond. gsartor.org The enzyme is specific for fatty acids with a cis-9 double bond. gsartor.orgnih.gov Interestingly, some studies suggest that the reduced form of the cofactor, FADH₂, leads to a significantly more active enzyme in vitro. nih.govmdpi.com
Several microbial strains have been identified for their ability to produce 10-hydroxyoctadecanoic acid from oleic acid. These microorganisms express oleate hydratases that facilitate this conversion.
Lactobacillus plantarum : This lactic acid bacterium is known to produce a variety of hydroxy fatty acids from unsaturated fatty acids. nih.govmdpi.com It possesses the enzymatic machinery to convert oleic acid into 10-hydroxyoctadecanoic acid. nih.govnih.gov
Stenotrophomonas nitritireducens : This bacterium is particularly efficient in converting oleic acid to this compound. nih.govresearchgate.net Under optimized anaerobic conditions, whole cells of S. nitritireducens have achieved a 100% molar conversion yield, producing 31.5 g/L of 10-HSA in 4 hours. nih.govresearchgate.net The oleate hydratase from this strain also shows high activity towards polyunsaturated fatty acids. wiley.com
Staphylococcus aureus : This bacterium expresses an oleate hydratase (SaOhyA) that converts oleic acid to 10-hydroxyoctadecanoic acid. nih.govfrontiersin.org This conversion is considered a virulence mechanism, as it protects the bacterium from the antimicrobial effects of host-derived unsaturated fatty acids like palmitoleic acid. nih.govasm.org
Lactococcus garvieae : A recombinant oleate hydratase from Lactococcus garvieae has been cloned and expressed, demonstrating efficient conversion of oleic acid to 10-HSA. mdpi.comresearchgate.net The optimal conditions for this enzyme were found to be pH 7.5 and 30°C. researchgate.netresearchgate.net
Lysinibacillus fusiformis : The oleate hydratase from Lysinibacillus fusiformis has been utilized for the production of this compound. researchgate.net
Fusarium solani : While primarily known for its cutinase enzyme that degrades polyesters, some species of Fusarium are involved in fatty acid metabolism. nih.govrcsb.orgijbbku.com Fusarium solani pisi cutinase has been shown to be active on triglycerides and can hydrolyze them. rcsb.org
| Microbial Strain | Key Findings | References |
|---|---|---|
| Lactobacillus plantarum | Produces 10-hydroxyoctadecanoic acid as part of its fatty acid metabolism. | nih.govmdpi.comnih.gov |
| Stenotrophomonas nitritireducens | Highly efficient conversion of oleic acid to 10-HSA with 100% molar yield under optimal conditions. | nih.govresearchgate.netwiley.com |
| Staphylococcus aureus | Expresses oleate hydratase (SaOhyA) as a virulence factor to detoxify host fatty acids. | nih.govfrontiersin.orgasm.org |
| Lactococcus garvieae | Recombinant oleate hydratase from this strain efficiently produces 10-HSA. | mdpi.comresearchgate.netresearchgate.net |
| Lysinibacillus fusiformis | Its oleate hydratase is used in 10-HSA production. | researchgate.net |
| Fusarium solani | Known for cutinases involved in lipid metabolism. | nih.govrcsb.orgijbbku.com |
Conversion from Linoleic Acid by Gut Bacteria
Gut bacteria, particularly strains of Lactobacillus, can also produce 10-hydroxyoctadecanoic acid (referred to as HYB in some literature) from the metabolism of linoleic acid. nih.govnii.ac.jp This conversion is part of a more complex biohydrogenation pathway. For example, Lactobacillus plantarum can convert linoleic acid through a series of intermediates, including 10-hydroxy-cis-12-octadecenoic acid (HYA), to ultimately produce 10-hydroxyoctadecanoic acid. nih.govnih.gov This process involves multiple enzymatic steps catalyzed by enzymes such as hydratases and dehydrogenases. pnas.org
Intermediate in Conjugated Linoleic Acid (CLA) Production
10-Hydroxyoctadecanoic acid and its unsaturated precursor, 10-hydroxy-cis-12-octadecenoic acid (10-HOE), are recognized as key intermediates in the microbial production of conjugated linoleic acid (CLA). nih.govnih.gov The transformation of linoleic acid to CLA is not a single-step isomerization but involves hydration to form hydroxy fatty acids. nih.gov For instance, Lactobacillus acidophilus first accumulates 10-hydroxy-cis-12-octadecaenoic acid before producing CLA. nih.govresearchgate.net This hydroxy fatty acid is then further metabolized to generate various CLA isomers. nih.gov The enzyme system responsible for this conversion in Lactobacillus plantarum involves several enzymes, including CLA-HY, CLA-DH, and CLA-DC. nih.govpnas.org
Host Metabolism of 10-HYDROXYOCTADECANOIC ACID
Once produced by gut microbes, 10-hydroxyoctadecanoic acid can be absorbed from the gastrointestinal tract and enter the host's circulation. nii.ac.jp Studies have shown that this unusual fatty acid is metabolized in mammalian cells. nih.gov Research using Chinese hamster ovary (CHO) cells demonstrated that 10-hydroxyoctadecanoic acid is metabolized, and this process is dependent on peroxisomes. nih.gov In peroxisome-deficient CHO cells, the metabolism of this hydroxy fatty acid was significantly reduced. nih.gov This suggests that 10-hydroxyoctadecanoic acid undergoes peroxisomal β-oxidation in host cells. nii.ac.jp
Furthermore, 10-hydroxyoctadecanoic acid produced by Staphylococcus aureus at infection sites has been shown to interact with host immune cells. frontiersin.orgnih.gov It acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα) in macrophages. frontiersin.orgnih.gov Activation of PPARα by this microbial metabolite is thought to suppress the innate immune response, thereby promoting bacterial virulence. frontiersin.orgnih.gov The catabolism of 10-hydroxyoctadecanoic acid was found to be significantly lower in macrophages from PPARα knockout mice. nih.gov
Role as a Gut Microbial Metabolite
10-Hydroxyoctadecanoic acid is a significant gut microbial metabolite derived from the dietary unsaturated fatty acids, oleic and linoleic acid. nih.govnih.gov Its presence in the gut is a direct result of the metabolic activity of various intestinal bacteria, including Lactobacillus and Staphylococcus species. nih.govfrontiersin.org The production of 10-hydroxyoctadecanoic acid is part of the broader biohydrogenation pathways that saturate unsaturated fatty acids. nih.gov
This metabolite is considered a postbiotic, a beneficial compound produced by probiotics. Its interaction with the host has physiological implications. For instance, while its unsaturated precursor, 10-hydroxy-cis-12-octadecenoic acid, has been shown to ameliorate intestinal barrier dysfunction, 10-hydroxyoctadecanoic acid itself did not exhibit these restorative effects. nih.gov However, as mentioned earlier, it plays a role in modulating the host immune system by activating PPARα. frontiersin.orgnih.gov The formation of 10-hydroxyoctadecanoic acid in the gut is also linked to conditions like steatorrhea, where it is found in high concentrations in fecal fat due to malabsorption of dietary fats and subsequent bacterial action. jmb.or.kr
| Topic | Key Research Finding | References |
|---|---|---|
| Enzymatic Production | Produced from oleic acid by oleate hydratases, with specific residues (E122, Y241) being crucial for catalysis. The reaction is stereospecific, yielding (R)-10-HSA. | nih.govresearchgate.netscispace.com |
| Microbial Sources | Produced by various bacteria including Lactobacillus plantarum, Stenotrophomonas nitritireducens, and Staphylococcus aureus. | nih.govnih.govfrontiersin.org |
| Linoleic Acid Conversion | Gut bacteria can convert linoleic acid to 10-hydroxyoctadecanoic acid via intermediate steps. | nih.govnih.govnii.ac.jp |
| Role in CLA Production | Serves as an intermediate in the microbial synthesis of conjugated linoleic acid (CLA) from linoleic acid. | pnas.orgnih.govnih.gov |
| Host Metabolism | Metabolized in host cells via peroxisomal β-oxidation and acts as a ligand for PPARα, modulating the immune response. | frontiersin.orgnii.ac.jpnih.govnih.gov |
| Gut Metabolite Function | A significant gut microbial metabolite from dietary fats, influencing host physiology and linked to conditions like steatorrhea. | jmb.or.krnih.govnih.gov |
Enzymology and Biochemical Mechanisms of 10 Hydroxyoctadecanoic Acid
Fatty Acid Hydratase Enzymes (Oleate Hydratases)
Fatty acid hydratases (FAHs), particularly oleate (B1233923) hydratases (Ohys), are the primary enzymes responsible for the synthesis of 10-hydroxyoctadecanoic acid. mecp2024.commdpi.com These enzymes catalyze the regio- and stereo-selective addition of a water molecule to the double bond of unsaturated fatty acids. mecp2024.comnih.gov Found exclusively in microorganisms, FAHs play potential roles in detoxifying fatty acids and mediating host-microbe interactions. mdpi.comd-nb.info The hydration of oleic acid by oleate hydratase to form 10-HSA is a key example of their catalytic function. mdpi.comnih.gov
Characterization and Catalytic Properties
Oleate hydratases (EC 4.2.1.53) are a family of FAD-containing enzymes that catalyze the conversion of oleic acid into (R)-10-hydroxystearic acid. nih.govmdpi.com These enzymes have been isolated and characterized from a wide range of bacteria, including species of Lactobacillus, Stenotrophomonas, Elizabethkingia, and Rhodococcus. d-nb.infomdpi.comnih.govresearchgate.net Structurally, they can exist as dimers or tetramers; for example, the oleate hydratase from Macrococcus caseolyticus is a dimer with a molecular mass of 136 kDa, while the enzyme from another source has been identified as a tetramer. nih.govgsartor.org
The catalytic activity of these enzymes is highly specific. They require the substrate to have a free carboxylic group, a cis-conformation of the double bond, and a minimum chain length of C-14. mdpi.com The double bond is typically located nine carbons from the carboxyl group for hydration to occur at the C-10 position. mdpi.com Optimal activity for many oleate hydratases is observed at a pH around 6.5-7.5 and temperatures ranging from 20°C to 35°C. mecp2024.comnih.govgsartor.org For instance, the oleate hydratase from Macrococcus caseolyticus shows maximum activity at pH 6.5 and 25°C. nih.gov Some thermostable variants have been identified, although their highest activity may still occur at lower temperatures. mecp2024.com
| Source Organism | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature | Reference |
|---|---|---|---|---|---|
| Stenotrophomonas maltophilia | Oleic acid, Linoleic acid | 10-Hydroxystearic acid | - | - | nih.gov |
| Macrococcus caseolyticus | Oleic acid | This compound | 6.5 | 25°C | nih.gov |
| Elizabethkingia meningoseptica | Oleic acid | (R)-10-Hydroxystearic acid | - | - | mdpi.comnih.gov |
| Flavobacterium sp. DS5 | Oleic acid, Linoleic acid | 10-Ketostearic acid, 10-Hydroxy-12(Z)-octadecenoic acid | 7.5 | 30°C | gsartor.org |
| Lactobacillus plantarum | Linoleic acid, Oleic acid | 10-Hydroxy-cis-12-octadecenoic acid | 5.5 | 37°C | nih.govnih.gov |
Cofactor Requirements (e.g., NADPH, FADH2)
A defining characteristic of fatty acid hydratases is their dependence on flavin adenine (B156593) dinucleotide (FAD) as a cofactor. mdpi.comnih.govacademie-sciences.fr The FAD is non-covalently bound to a conserved N-terminal nucleotide-binding motif (GXGXXG). mdpi.comnih.gov Unlike many flavoproteins, the FAD cofactor in oleate hydratases does not participate in a redox reaction; its redox state remains unchanged during catalysis. nih.govacademie-sciences.fr Instead, FAD is believed to play a crucial structural role, stabilizing the active conformation of the enzyme. mdpi.commdpi.com The binding of FAD can induce a conformational change that is essential for catalytic activity. mdpi.com In fact, without FAD, the catalytic activity of oleate hydratase from Macrococcus caseolyticus was completely abolished. nih.gov
Research has revealed that the reduced form of the cofactor, FADH2, is the preferred state for catalysis. nih.govmdpi.com The activity of oleate hydratase from Lactobacillus rhamnosus was found to be at least one hundred times greater in the presence of FADH2 compared to FAD. mdpi.com Similarly, a sevenfold increase in substrate hydration rate was observed for the enzyme from Elizabethkingia meningoseptica upon two-electron reduction of FAD. nih.gov The activity of some hydratases can also be enhanced by NADH, which is thought to facilitate the in-situ reduction of FAD to the more active FADH2. nih.govnih.govsci-hub.se
Enzymatic Reactions of 10-HYDROXYOCTADECANOIC ACID
Once formed, 10-hydroxyoctadecanoic acid can serve as a substrate for further enzymatic modifications, leading to a variety of other valuable compounds.
Esterification Reactions
The hydroxyl group of 10-HSA can undergo esterification with other fatty acids to form a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.govacs.orgacs.org These reactions are catalyzed by lipases, with Candida antarctica lipase (B570770) A (CalA) being a particularly effective enzyme for this synthesis in organic solvents. acs.orgacs.org The esterification can be performed by selectively reacting the secondary hydroxyl group at the C-10 position of 10-HSA with the carboxyl group of another fatty acid, such as palmitic acid or oleic acid. acs.orgacs.org
In mammals, the enzyme adipose triglyceride lipase (ATGL) has been identified as a biosynthetic enzyme for FAHFAs, catalyzing a transacylation reaction where a fatty acid is transferred from a triglyceride to a hydroxy fatty acid. nih.gov These enzymatic esterification processes are crucial for producing FAHFAs, which are of interest for their anti-inflammatory and anti-diabetic properties. nih.govacs.org
Oxidation Reactions (e.g., to 10-Oxostearic Acid)
The secondary hydroxyl group of 10-hydroxyoctadecanoic acid can be oxidized to a ketone, yielding 10-oxostearic acid (also referred to as 10-ketostearic acid). gsartor.orgresearchgate.netnih.gov This conversion is a key step in the microbial metabolism of oleic acid in various microorganisms, including Flavobacterium sp. DS5, Nocardia aurantia, and Staphylococcus species. gsartor.orgnih.gov In these pathways, 10-HSA acts as an intermediate that is subsequently oxidized. gsartor.orgresearchgate.net
The oxidation is typically catalyzed by an alcohol dehydrogenase (ADH). mdpi.comsci-hub.se For example, a novel oleate hydratase from Paracoccus aminophilus was used to produce 10-HSA, which was then converted to 10-oxostearic acid by an alcohol dehydrogenase from Micrococcus luteus. mdpi.com This reaction is often part of an enzymatic cascade designed for the biosynthesis of fine chemicals. mdpi.commdpi.com
| Reaction | Substrate(s) | Enzyme Class | Example Enzyme/Organism | Product(s) | Reference |
|---|---|---|---|---|---|
| Hydration | Oleic acid | Oleate Hydratase | Lactobacillus rhamnosus | (R)-10-Hydroxyoctadecanoic acid | mdpi.com |
| Esterification | 10-Hydroxyoctadecanoic acid, Palmitic acid | Lipase | Candida antarctica lipase A (CALA) | Palmitic acid ester of hydroxystearic acid (PAHSA) | acs.orgacs.org |
| Oxidation | 10-Hydroxyoctadecanoic acid | Alcohol Dehydrogenase | Micrococcus luteus | 10-Oxostearic acid | mdpi.com |
Hydration/Dehydration Interconversions
The compound 10-hydroxyoctadecanoic acid (10-HSA) is directly involved in reversible enzymatic reactions with oleic acid through hydration and dehydration. researchgate.net This interconversion is catalyzed by a class of enzymes known as fatty acid hydratases (EC 4.2.1.53), which facilitate the addition or removal of a water molecule across a carbon-carbon double bond. mdpi.comgoogle.com
Enzymes from various bacterial species have been identified to catalyze this reaction. A fatty acid hydratase from Lactobacillus plantarum has been shown to catalyze both the hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoic acid and the dehydration of this product back to linoleic acid. sci-hub.se This enzyme's activity extends to 10-hydroxyoctadecanoic acid, which it can dehydrate to form oleic acid. sci-hub.se The reaction requires flavin adenine dinucleotide (FAD) as a cofactor, and its activity is stimulated by the presence of nicotinamide (B372718) adenine dinucleotide (NADH). sci-hub.se Similarly, a novel fatty acid hydratase, FA-HY1, from Lactobacillus acidophilus also catalyzes this reversible hydration and dehydration reaction on various fatty acids. nih.gov
The enzymatic process is stereospecific, with the hydration of oleic acid typically yielding (R)-10-hydroxyoctadecanoic acid. researchgate.net The mechanism involves the enzyme binding the fatty acid substrate and facilitating the stereospecific addition of water to the double bond between carbons 9 and 10. google.com The reverse reaction, dehydration, proceeds by the elimination of the hydroxyl group from C10 and a proton from C9 to re-form the cis-double bond of oleic acid. sci-hub.se
Table 1: Properties of Fatty Acid Hydratases in Hydration/Dehydration Reactions
| Enzyme/Organism | Substrate(s) | Product(s) | Cofactor(s) | Optimal Conditions |
|---|---|---|---|---|
| Fatty Acid Hydratase (Lactobacillus plantarum) | Linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, Oleic acid, 10-hydroxyoctadecanoic acid | 10-hydroxy-cis-12-octadecenoic acid, Linoleic acid, 10-hydroxyoctadecanoic acid, Oleic acid | FAD, NADH (enhancer) | pH 5.5, 37°C sci-hub.se |
| Oleate Hydratase (Stenotrophomonas maltophilia) | Oleic acid | 10-hydroxyoctadecanoic acid | FAD | Not specified mdpi.com |
Decarboxylation to Alkenes
10-hydroxyoctadecanoic acid can undergo enzymatic decarboxylation to produce long-chain alkenes. This reaction represents a key step in certain biosynthetic pathways and is of interest for the production of biofuels.
A prominent example is the photobiocatalytic decarboxylation facilitated by the fatty acid photodecarboxylase from the microalga Chlorella variabilis (CvFAP). This enzyme, when activated by blue light, catalyzes the removal of the carboxyl group from 10-hydroxyoctadecanoic acid. constantsystems.com The reaction proceeds by first hydrating an unsaturated fatty acid like oleic acid to 10-hydroxyoctadecanoic acid, which is then decarboxylated by the light-activated CvFAP. constantsystems.com The product of this reaction is (Z)-heptadec-8-ene when starting from oleic acid-derived 10-HSA.
Another class of enzymes capable of decarboxylating fatty acids into terminal alkenes are cytochrome P450s, such as OleT(JE) from Jeotgalicoccus sp. scispace.com This enzyme utilizes hydrogen peroxide to catalyze the conversion. nih.gov The mechanism involves the formation of a highly reactive iron(IV)-oxo π-cation radical species known as Compound I. scispace.comnih.gov This intermediate initiates the reaction by abstracting a hydrogen atom from the substrate, leading to the eventual cleavage of the C-C bond and release of carbon dioxide, forming an n-1 alkene. scispace.comnih.gov
Metabolic Fates and Catabolism of 10-HYDROXYOCTADECANOIC ACID
Once formed, 10-hydroxyoctadecanoic acid can be further metabolized through several catabolic pathways, primarily β-oxidation, which shortens its carbon chain, or conversion into other valuable compounds like lactones.
β-Oxidation Pathways
The primary catabolic route for 10-hydroxyoctadecanoic acid in many organisms is through β-oxidation. In mammalian cells, this process has been shown to occur predominantly in peroxisomes. nih.gov Studies using Chinese hamster ovary (CHO) cells demonstrated that the metabolism of 10-HSA was significantly reduced in cells deficient in peroxisomes (PEX-deficient cells). nih.gov The breakdown of 10-HSA via this pathway leads to the formation of C2- and C4-chain-shortened metabolites. nih.gov
In microbial systems, the β-oxidation of 10-HSA is a key step in the synthesis of flavor compounds. The process is initiated by the oxidation of the C10 hydroxyl group to a ketone, forming 10-ketostearic acid. researchgate.netmdpi.com This keto acid then enters the β-oxidation spiral. In this cycle, the fatty acid chain is shortened by two carbons in each turn, releasing acetyl-CoA. For 10-ketostearic acid, three cycles of β-oxidation are required to shorten the 18-carbon chain to a 12-carbon intermediate. mdpi.com This process ultimately yields 4-ketolauric acid, which can be further metabolized. mdpi.com Some bacteria, such as Micrococcus luteus, can perform this entire sequence from oleic acid. mdpi.com In other biotransformation processes, bacteria are used for the initial hydration of oleic acid to 10-HSA, while yeast strains, such as Saccharomyces cerevisiae (baker's yeast), are subsequently used to carry out the oxidative degradation via β-oxidation. mdpi.com
Conversion to Lactones (e.g., γ-Dodecalactone)
A significant metabolic fate of 10-hydroxyoctadecanoic acid is its conversion into γ-dodecalactone, a valuable aroma compound with a fruity, peach-like scent. researchgate.netnih.gov This biotransformation is a multi-step process carried out by various microorganisms, particularly yeasts and some bacteria.
The established pathway begins with the oxidation of 10-hydroxyoctadecanoic acid to 10-ketostearic acid. mdpi.com This intermediate then undergoes three successive cycles of the β-oxidation pathway, as described previously. mdpi.com The result of this chain-shortening process is 4-ketolauric acid. mdpi.com This 12-carbon keto acid is then reduced by the cell's enzymatic machinery to form 4-hydroxydodecanoic acid. mdpi.commdpi.com The final step is an intramolecular esterification (lactonization), where the hydroxyl group on C4 attacks the carboxylic acid group, leading to the closure of a five-membered ring and the formation of γ-dodecalactone. mdpi.com
Numerous yeast strains have been identified as efficient producers of γ-dodecalactone from 10-HSA, including Waltomyces lipofer, Yarrowia lipolytica, and Saccharomyces cerevisiae. researchgate.netnih.gov The bacterium Micrococcus luteus has also been shown to catalyze the complete conversion from oleic acid to γ-dodecalactone in a single pot process. mdpi.com The efficiency of this bioconversion can be very high, with studies on permeabilized Waltomyces lipofer cells reporting the production of 46 g/L of γ-dodecalactone from this compound. nih.govasm.org Inducing the β-oxidation pathway in Waltomyces lipofer with oleic acid has been shown to further enhance productivity. nih.gov
Table 2: Microbial Production of γ-Dodecalactone from 10-Hydroxyoctadecanoic Acid
| Microorganism | Substrate Concentration | Product Concentration | Conversion Yield (% w/w) | Productivity | Reference(s) |
|---|---|---|---|---|---|
| Yarrowia lipolytica | 14.4 g/L | 3.5 g/L | 24.3% | 194 mg/L/h | nih.govasm.org |
| Waltomyces lipofer (non-permeabilized) | 60 g/L | 12 g/L | 21% | 0.4 g/L/h | nih.govasm.org |
| Waltomyces lipofer (permeabilized) | 60 g/L | 46 g/L | 76% | 1.5 g/L/h | nih.govasm.org |
Biological Roles and Physiological Significance of 10 Hydroxyoctadecanoic Acid
Cellular Signaling Mechanisms
10-Hydroxyoctadecanoic acid (10-HSA), a hydroxy fatty acid, participates in various cellular processes through its interaction with key signaling pathways. Its mechanisms of action involve the activation of specific cell surface and nuclear receptors, leading to a cascade of downstream effects that influence cellular function.
Activation of G Protein-Coupled Receptors (GPRs), particularly GPR40
While 10-hydroxyoctadecanoic acid is a long-chain fatty acid, a class of molecules known to interact with G protein-coupled receptors, its direct and specific activation of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) is less clearly defined than that of its unsaturated counterpart. nih.govnih.gov Research has shown that a closely related gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), demonstrates significant activity through GPR40. nih.govnih.gov GPR40 activation by fatty acids typically involves the Gαq/11-protein complex, which stimulates phospholipase C, leading to increased intracellular calcium and potentiating processes like insulin (B600854) secretion. uni.luexlibrisgroup.com
In contrast, studies have indicated that 10-hydroxyoctadecanoic acid, which is a metabolite of oleic acid and lacks a double bond at the Δ12 position, does not exhibit the same GPR40-mediated activities as HYA. nih.gov In fact, it has been observed to down-regulate GPR40 expression in Caco-2 cells. nih.gov However, other related fatty acid structures, such as palmitic acid hydroxy stearic acids (PAHSAs), have been identified as selective agonists for GPR40, confirming the receptor's role in mediating the metabolic effects of this class of lipids. nih.govnih.gov
Regulation of MEK-ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK-ERK signaling cascade, is a crucial regulator of cellular processes. The connection between 10-hydroxyoctadecanoic acid and this pathway is primarily understood through the actions of the related metabolite, HYA. nih.govnih.gov Studies have demonstrated that HYA modulates the expression of certain receptors, at least in part, via the GPR40-MEK-ERK pathway. nih.govnih.gov The MEK/ERK pathway itself is known to be involved in the regulation of lipid metabolism. nih.gov Inhibition of this pathway can lead to changes in cellular fatty acid composition, including an increase in monounsaturated fatty acids. nih.gov While HYA utilizes this pathway to exert its effects, the direct influence of 10-hydroxyoctadecanoic acid on MEK-ERK signaling is not as well-established. nih.govnih.gov
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism and Related Signaling
10-Hydroxyoctadecanoic acid has been identified as a potent agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.gov PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation. mdpi.com In comparative studies, 10-HSA was found to be the most effective PPARα agonist among several other hydroxystearic acid regioisomers. nih.govnih.gov
Research demonstrated that (R)-10-HSA induced PPARα activity significantly more than other isomers. nih.govnih.gov This activation leads to downstream biological effects, such as the stimulation of collagen synthesis in human dermal fibroblasts. nih.govnih.gov The efficacy of 10-HSA as a PPARα agonist highlights its potential role in modulating cellular processes regulated by this nuclear receptor. nih.govresearchgate.net
Immunomodulatory and Anti-inflammatory Properties
10-Hydroxyoctadecanoic acid is part of a larger family of fatty acids that possess immunomodulatory and anti-inflammatory capabilities. nih.gov These compounds can influence immune responses by modulating signaling pathways and the production of inflammatory mediators. mdpi.commdpi.com
Amelioration of Intestinal Epithelial Barrier Impairments
The integrity of the intestinal epithelial barrier is crucial for maintaining gut health and preventing systemic inflammation. mdpi.comresearcher.life Dysfunction of this barrier is associated with inflammatory bowel disease (IBD). nih.gov Research into the effects of microbial metabolites on barrier function has shown that 10-hydroxy-cis-12-octadecenoic acid (HYA) can ameliorate intestinal epithelial barrier impairments induced by tumor necrosis factor-alpha (TNF-α). nih.govnih.gov HYA was found to suppress TNF-α-induced changes in the expression of tight junction-related molecules like occludin and zonula occludens-1. nih.gov
Conversely, 10-hydroxyoctadecanoic acid, the saturated analog of HYA, did not demonstrate these restorative activities on the intestinal barrier. nih.gov This distinction underscores the importance of the cis-12 double bond in HYA for its protective effects on intestinal epithelial integrity. nih.gov
Regulation of Tumor Necrosis Factor Receptor 2 (TNFR2) Expression
Tumor Necrosis Factor Receptor 2 (TNFR2) is a key receptor for the cytokine TNF-α and plays a complex role in inflammation and immune regulation. jci.orgwjgnet.com While TNFR1 is expressed ubiquitously, TNFR2 expression is more restricted, appearing on immune cells, endothelial cells, and neurons. wjgnet.com The signaling through TNFR2 can have both pro- and anti-inflammatory consequences depending on the cellular context. frontiersin.org
The gut microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) has been shown to suppress the expression of both TNFR2 mRNA and protein in intestinal Caco-2 cells and in colonic tissue. nih.gov This regulatory action is mediated, at least in part, through the GPR40-MEK-ERK pathway. nih.govnih.gov By downregulating TNFR2, HYA can modulate the cellular response to TNF-α, contributing to its anti-inflammatory effects in the intestine. The specific role of 10-hydroxyoctadecanoic acid in directly regulating TNFR2 expression has not been similarly established.
| Compound | Effect on TNF-α-induced Barrier Impairment | Mechanism |
|---|---|---|
| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Ameliorates impairment | Suppresses changes in tight junction proteins; Regulates TNFR2 expression via GPR40-MEK-ERK pathway. nih.govnih.gov |
| 10-hydroxyoctadecanoic acid | No observed restorative activity | Lacks the cis-12 double bond; Down-regulates GPR40 expression. nih.gov |
Suppression of Immune Response in Macrophages
The direct impact of 10-hydroxyoctadecanoic acid (10-HSA) on macrophage immune response is an area with limited specific research. However, the activities of related fatty acids provide context for its potential immunomodulatory roles. Macrophages, key cells of the innate immune system, can polarize into different functional phenotypes, primarily the pro-inflammatory M1 type and the anti-inflammatory M2 type, to orchestrate immune responses mdpi.comnih.gov. The balance between these phenotypes is crucial for maintaining homeostasis nih.gov.
Long-chain saturated fatty acids, the class to which 10-HSA belongs, are known to be involved in macrophage development and polarization mdpi.com. The parent compound of 10-HSA, stearic acid (C18:0), has been shown to induce a pro-inflammatory M1 phenotype in macrophages mdpi.com. Intracellular accumulation of stearic acid can activate inflammatory signaling pathways, leading to endoplasmic reticulum stress nih.gov.
Conversely, other studies on different hydroxylated or unsaturated fatty acids suggest potential for anti-inflammatory effects. For instance, 10-hydroxydecanoic acid (10-HDAA), a shorter-chain hydroxy fatty acid, has demonstrated anti-neuroinflammatory effects in microglial cells (the resident macrophages of the central nervous system) by decreasing the production of pro-inflammatory mediators nih.gov. It was found to inhibit the release of nitric oxide and modulate proteins in the MAPK signaling pathway in lipopolysaccharide-stimulated macrophages nih.gov. This suggests that hydroxylation of fatty acids may alter their immunological impact compared to their non-hydroxylated parent compounds. The broader class of lipids known as Palmitic Acid Hydroxystearic Acids (PAHSAs), which includes isomers of HSA, are noted for their anti-inflammatory effects, including the reduction of adipose tissue inflammation.
Metabolic Regulation
10-hydroxyoctadecanoic acid is a hydroxylated long-chain fatty acid that plays a role in various metabolic pathways rsc.org. As a metabolite, it is involved in the broader network of lipid and fatty acid metabolism. Its metabolic functions are significantly tied to its interaction with nuclear receptors that govern energy homeostasis.
Influence on Lipid Metabolism
10-HSA influences lipid metabolism primarily through its function as a signaling molecule that activates Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. PPARs are transcription factors that act as fatty acid sensors, playing a central role in regulating the expression of genes involved in lipid metabolism, adipogenesis, and inflammation.
Research has identified (R)-10-HSA as a potent PPARα agonist, demonstrating significantly higher activity than other regioisomers such as 9-HSA, 12-HSA, and 17-HSA. This activation of PPARα is a key mechanism by which 10-HSA can modulate lipid homeostasis.
| Compound | PPARα Activation (Fold Induction vs. Control) | Significance (p-value) |
|---|---|---|
| 10-HSA | 15.7 | < 0.001 |
| 9-HSA | 10.1 | Not specified |
| 12-HSA | 4.9 | Not specified |
| 17-HSA | 1.7 | Not specified |
| Stearic Acid (Control) | 1.8 | Not specified |
This table presents a comparison of the ability of different hydroxystearic acid (HSA) isomers and stearic acid to activate the PPARα receptor. Data is based on in vitro reporter gene assays.
By activating PPARα, 10-HSA can influence the transcription of genes responsible for fatty acid uptake, binding, and degradation, thereby playing a regulatory role in systemic lipid levels.
Role in Fatty Acid Oxidation
10-hydroxyoctadecanoic acid is a substrate for fatty acid oxidation, specifically through the β-oxidation pathway located in peroxisomes. The metabolic breakdown of 10-HSA follows a defined sequence. The initial step involves the oxidation of the hydroxyl group at the C-10 position, converting 10-hydroxystearic acid into its corresponding ketone, 10-ketostearic acid.
Following this conversion, the 10-ketostearic acid molecule enters the β-oxidation spiral. This process involves a series of four recurring enzymatic reactions that sequentially shorten the fatty acid chain. For 10-ketostearic acid, it undergoes three cycles of β-oxidation. In each cycle, a two-carbon acetyl-CoA unit is cleaved from the carboxyl end of the molecule. This process continues until the molecule is completely broken down, yielding intermediate metabolites that can enter other central metabolic pathways, such as the citric acid cycle, for energy production. This catabolic pathway represents a mechanism for the cellular utilization of 10-HSA as an energy source.
Impact on Cell Differentiation
10-hydroxyoctadecanoic acid has been shown to exert a notable influence on the differentiation and function of several cell types, particularly those in the skin. Research demonstrates that 10-HSA can stimulate the synthesis of key extracellular matrix proteins in dermal fibroblasts. Specifically, it has been found to significantly increase the production of collagen type I and type III. This effect on fibroblasts suggests a role in modulating dermal structure and repair processes.
Furthermore, studies on the fibroblast secretome—the array of proteins secreted by these cells—revealed that 10-HSA modifies the secretion of proteins associated with keratinocyte differentiation. This indicates that 10-HSA can indirectly influence the behavior of epidermal cells through its action on dermal fibroblasts. The mechanism for these effects is linked to its role as a PPARα agonist, which can regulate the expression of genes involved in cell growth and differentiation.
Potential for Insulin Resistance Improvement
The direct role of 10-hydroxyoctadecanoic acid in improving insulin resistance is an emerging area of investigation, with strong evidence from studies on a class of lipids to which it belongs. This class, known as palmitic acid hydroxystearic acids (PAHSAs), are endogenous lipids that have demonstrated anti-diabetic and anti-inflammatory properties.
Studies have shown that chronic administration of PAHSAs in animal models improves glucose tolerance and enhances insulin sensitivity without affecting body weight. The primary mechanism identified for these beneficial effects is the activation of G-protein coupled receptor 40 (GPR40). PAHSAs act as selective agonists for GPR40, and blocking this receptor reverses the improvements in glucose homeostasis.
Supporting this, other closely related hydroxy fatty acids have also been linked to improved glucose metabolism. For example, 9,10-dihydroxystearic acid was found to improve glucose tolerance and insulin sensitivity in diabetic mice, an effect potentially related to the activation of PPAR-gamma. Similarly, 10-hydroxy-cis-12-octadecenoic acid (HYA), a metabolite produced by gut microbiota, has been shown to improve insulin resistance. While these findings are on distinct but related molecules, they collectively suggest that hydroxylated derivatives of 18-carbon fatty acids represent a class of compounds with significant potential for improving insulin sensitivity.
Antimicrobial Activities of 10-HYDROXYOCTADECANOIC ACID
10-hydroxyoctadecanoic acid exhibits antimicrobial properties through various mechanisms. It has been investigated for its potential to enhance the body's innate immune defenses. One proposed mechanism is its ability to induce the secretion of antimicrobial peptides (AMPs) when applied to external surfaces like the skin. These AMPs can then act against a range of pathogenic microorganisms.
In addition to indirect action via AMPs, 10-HSA has shown direct inhibitory effects on certain microbes. Research and practical applications have noted its use in treatments against infections caused by Stenotrophomonas maltophilia, a bacterium often resistant to conventional antibiotics. Furthermore, it has been observed to inhibit the growth of the bacterium Lactobacillus acidophilus.
| Organism | Observed Effect of 10-HSA |
|---|---|
| Stenotrophomonas maltophilia | Used in treatment against infections |
| Lactobacillus acidophilus | Inhibits growth |
| Staphylococcus aureus | Indirect antimicrobial activity via induction of AMPs |
| Pseudomonas aeruginosa | Indirect antimicrobial activity via induction of AMPs |
This table summarizes the reported antimicrobial activities and effects of 10-hydroxyoctadecanoic acid on various microorganisms.
Interestingly, some bacteria have developed mechanisms related to 10-HSA. For example, Staphylococcus aureus can produce 10-HSA by hydrating oleic acid, a process thought to be a defense mechanism to detoxify host-derived fatty acids. This dual role highlights the complex interactions between this fatty acid and microbial systems.
Antibacterial Effects
10-Hydroxyoctadecanoic acid, also known as this compound (10-HSA), has demonstrated notable antibacterial properties. Research indicates its potential use in treating infections caused by bacteria that are often resistant to conventional antibiotics. For instance, it has been shown to be effective in the treatment of infections caused by Stenotrophomonas maltophilia biosynth.com. Furthermore, studies have revealed its inhibitory effects on the growth of certain lactic acid bacteria, such as Lactobacillus acidophilus biosynth.com.
The broader class of hydroxystearic acids is recognized for its antimicrobial capabilities against pathogenic organisms. Specifically, this compound is considered a preferred compound for providing antimicrobial activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa google.com. This suggests a potential role for 10-hydroxyoctadecanoic acid in applications requiring microbial control.
Role as a Bacterial Xenobiotic Metabolite
10-Hydroxyoctadecanoic acid is a well-documented product of bacterial metabolism, arising from the biotransformation of unsaturated fatty acids found in the diet. As a xenobiotic metabolite, it is produced by microorganisms from foreign compounds (xenobiotics), such as dietary lipids.
Gut microbiota, particularly species like Lactobacillus plantarum, can convert linoleic acid into various metabolites, including 10-hydroxyoctadecanoic acid niph.go.jp. This conversion is part of a broader metabolic pathway that also produces intermediates like hydroxy and oxo fatty acids niph.go.jp.
The primary precursor for 10-hydroxyoctadecanoic acid is oleic acid, a common monounsaturated fatty acid in many plant and animal fats. Numerous microorganisms, including bacteria, possess enzymes called oleate (B1233923) hydratases, which catalyze the hydration of oleic acid's double bond to form 10-hydroxyoctadecanoic acid. This microbial conversion is a key pathway for its production in biological systems. Pathogenic bacteria such as Staphylococcus aureus also express oleate hydratase, which they use to convert host-derived oleic acid into 10-hydroxyoctadecanoic acid as a detoxification mechanism nih.gov.
| Precursor Fatty Acid | Metabolizing Bacteria | Metabolic Product |
| Oleic Acid | Staphylococcus aureus, Lactobacillus plantarum, Pseudomonas sp. | 10-Hydroxyoctadecanoic acid |
| Linoleic Acid | Lactobacillus plantarum | 10-Hydroxyoctadecanoic acid |
Interactions with Host-Microbe Systems
The production of 10-hydroxyoctadecanoic acid by bacteria represents a significant mechanism for interaction with host systems, particularly the immune system.
One of the most critical interactions involves the pathogenic bacterium Staphylococcus aureus. This bacterium produces 10-hydroxyoctadecanoic acid at infection sites to modulate the host's immune response. The compound acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression nih.govnih.gov. Activation of PPARα by 10-hydroxyoctadecanoic acid suppresses the innate immune response of host macrophages, which facilitates the survival and persistence of the bacterium nih.gov. This oleate hydratase-PPARα signaling axis is a clear example of how a bacterial metabolite can manipulate host physiology to the pathogen's advantage nih.gov.
| Bacterial Metabolite | Host Receptor | Effect on Host System | Pathogen Involved |
| 10-Hydroxyoctadecanoic acid | PPARα | Suppression of innate immune response | Staphylococcus aureus |
In the context of the gut, the effects of fatty acid metabolites can be highly specific. A study comparing the gut microbial metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) with 10-hydroxyoctadecanoic acid revealed differing effects on the intestinal epithelial barrier. While HYA was found to help restore tight junction integrity, 10-hydroxyoctadecanoic acid did not exhibit these restorative activities and, in fact, was shown to down-regulate the expression of G protein-coupled receptor 40 (GPR40), a key receptor involved in gut homeostasis.
These findings underscore the nuanced and often complex interactions between specific bacterial metabolites and host cellular pathways, which can have significant implications for health and disease.
Advanced Research Methodologies and Techniques for 10 Hydroxyoctadecanoic Acid
Analytical Techniques for Identification and Quantification
Advanced analytical techniques are indispensable for the unambiguous identification and precise quantification of 10-hydroxyoctadecanoic acid. The choice of method often depends on the sample matrix, the required sensitivity, and the specific information sought, such as stereochemistry or isomeric purity.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 10-HSA. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. However, due to the low volatility of hydroxy fatty acids, a crucial derivatization step is required to convert them into more volatile and thermally stable compounds suitable for GC analysis.
To enhance volatility and improve chromatographic performance, 10-hydroxyoctadecanoic acid is commonly converted into its trimethylsilyl (B98337) (TMS) ether derivative prior to GC-MS analysis. nih.govnih.gov This process, known as silylation, involves reacting the hydroxyl and carboxyl functional groups of the acid with a silylating agent.
Commonly used reagents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). unipi.it The reaction replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with a TMS group, -Si(CH₃)₃. This derivatization effectively reduces the polarity of the molecule and prevents hydrogen bonding, which in turn increases its volatility and thermal stability, making it amenable to GC analysis. nih.gov The resulting derivative, the trimethylsilyl ether of the trimethylsilyl ester of 10-hydroxyoctadecanoic acid, exhibits excellent chromatographic properties, yielding sharp and symmetrical peaks. nih.gov
Table 1: Common Silylating Agents for GC-MS Derivatization
| Reagent | Abbreviation | Common Catalyst | Target Functional Groups |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMCS (trimethylchlorosilane) | Alcohols, Carboxylic Acids, Amines, Amides |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None needed for many applications | Alcohols, Carboxylic Acids, Amines |
| Hexamethyldisilazane | HMDS | TMCS (trimethylchlorosilane) | Alcohols, Phenols |
This table provides a summary of common reagents used for silylation in GC-MS analysis.
The mass spectrometer component of the GC-MS system ionizes the derivatized 10-HSA molecules, typically through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint" that allows for structural elucidation.
For the TMS derivative of 10-hydroxyoctadecanoic acid, the fragmentation is highly informative. Alpha-cleavage (α-cleavage) relative to the trimethylsilyloxy (-OTMS) group is a dominant fragmentation pathway. This cleavage on either side of the carbon atom bearing the -OTMS group yields characteristic fragment ions that are diagnostic for the position of the original hydroxyl group.
For 10-hydroxyoctadecanoic acid TMS ether, key fragment ions would be expected from cleavage of the C9-C10 and C10-C11 bonds. The fragmentation of the silylated hydroxy fatty acid product, identified as 10-hydroxystearic acid, shows characteristic peaks that confirm the structure. nih.gov For instance, the EI mass spectra of long-chain hydroxycarboxylic acid trimethylsilyl derivatives are often dominated by fragment ions resulting from α-cleavages relative to the ionized trimethylsilyl ether group. nih.gov These specific fragmentations allow researchers to distinguish 10-HSA from its other positional isomers, such as 9-hydroxystearic acid or 12-hydroxystearic acid. nih.govacgpubs.org
Table 2: Predicted Diagnostic Ions for TMS-Derivatized 10-Hydroxyoctadecanoic Acid in EI-GC-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 229 | [CH₃-(CH₂)₇-CH=O⁺TMS] | α-cleavage at C10-C11 |
| 259 | [TMSOOC-(CH₂)₈-CH=O⁺TMS] | α-cleavage at C9-C10 |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS group |
This interactive table outlines the expected major fragment ions useful for identifying the position of the hydroxyl group in 10-HSA after TMS derivatization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of 10-hydroxyoctadecanoic acid.
In the ¹H NMR spectrum, characteristic signals include a multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH-), which for methyl 10-hydroxystearate appears around 3.38 ppm (in CCl₄). aocs.org The terminal methyl group (CH₃-) protons typically appear as a triplet around 0.85 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COOR) resonate at approximately 2.16 ppm. aocs.org The remaining methylene protons of the long aliphatic chain produce a large, complex signal in the 1.2-1.6 ppm region. magritek.com
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. libretexts.org The chemical shift of the carbon attached to the hydroxyl group is particularly diagnostic. The carbonyl carbon of the carboxylic acid appears far downfield (typically >170 ppm). compoundchem.com
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Methyl Hydroxystearates
| Functional Group | ¹H Chemical Shift (ppm) (in CCl₄) | ¹³C Chemical Shift (ppm) (approx.) |
| -CH₃ (terminal) | ~0.85 | ~14 |
| -(CH₂)n- (chain) | ~1.2-1.6 | ~22-35 |
| -CH₂-COOCH₃ | ~2.16 | ~34 |
| -CHOH- (at C-10) | ~3.38 | ~72 |
| -COOCH₃ | - | ~174 |
| -COOCH₃ | ~3.6 | ~51 |
Data compiled from typical values for long-chain fatty acid esters and specific data for methyl hydroxystearates. aocs.orgmagritek.comcompoundchem.com
10-hydroxyoctadecanoic acid possesses a chiral center at the C-10 position, meaning it exists as two enantiomers: (R)-10-HSA and (S)-10-HSA. Standard NMR spectroscopy cannot distinguish between enantiomers. To resolve and quantify them, a chiral environment must be introduced. This is commonly achieved by reacting the racemic 10-HSA with a chiral derivatizing agent (CDA). wikipedia.org
The reaction with a pure enantiomer of a CDA converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR spectroscopy. nih.govwikipedia.org Reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or other novel agents can be used to form diastereomeric esters. nih.gov The resulting diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum for protons or fluorine atoms near the new stereocenter, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of the original sample. nih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and versatile technique for the analysis of hydroxy fatty acids, often circumventing the need for derivatization. nih.govnih.gov This is particularly advantageous for complex biological samples.
In this method, reversed-phase high-performance liquid chromatography (HPLC) is used to separate 10-HSA from other components in the sample mixture. The separated analyte then enters the mass spectrometer, where it is ionized, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov ESI is well-suited for polar, thermally labile molecules like 10-HSA, usually forming deprotonated molecules [M-H]⁻ in negative ion mode. qut.edu.au
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The [M-H]⁻ ion of 10-HSA is selected and subjected to collision-induced dissociation (CID), which breaks it into characteristic product ions. qut.edu.au The fragmentation patterns can help confirm the identity of the compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.govnih.gov An LC-HRMS method allows for the direct determination of various saturated hydroxy fatty acids in a short run time without derivatization. nih.govnih.gov This capability is invaluable for confident identification and for differentiating between molecules with very similar masses in complex mixtures. The combination of retention time, accurate mass, and MS/MS fragmentation patterns provides a very high degree of confidence in the identification and quantification of 10-hydroxyoctadecanoic acid. nih.govnih.gov
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of fatty acids. mdpi.com It offers advantages such as short analysis times and simple sample preparation. mdpi.com For fatty acids, which are typically charged at appropriate pH values, Capillary Zone Electrophoresis (CZE) is a suitable mode. mdpi.com Detection can be achieved using various methods, including UV-Vis spectrophotometry or contactless conductivity detection (C4D). mdpi.comnih.gov The latter is particularly useful for analytes like fatty acids that lack strong UV absorbance. nih.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) provides a simple and rapid method for the separation and qualitative analysis of lipids, including hydroxy fatty acids. nih.gov For the separation of compounds like 10-HSA, normal-phase TLC is often used, where a polar stationary phase (e.g., silica (B1680970) gel) is paired with a less polar mobile phase. nih.gov
A study on the separation of similar hydroxy fatty acids, such as 12-hydroxystearic acid, utilized a mobile phase consisting of n-hexane and acetone (B3395972) (7:3, v/v). nih.gov After separation, the spots can be visualized using a suitable reagent, such as an aqueous solution of rhodamine B, as these compounds are not active under UV light. nih.gov
Isotopic Labeling (e.g., ¹³C-tracing)
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes. nih.gov In the context of 10-HSA, stable isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (²H) can be used as tracers. nih.govnih.gov For instance, by providing cells with ¹³C-labeled oleic acid, researchers can trace the conversion of the substrate into 10-HSA. The incorporation of the heavy isotope into the product can be monitored using mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC). nih.gov This approach allows for the determination of the relative contributions of different pathways to the synthesis of 10-HSA and can provide insights into the kinetics of the enzymatic conversion. nih.govbioscientifica.com
Metabolomic Profiling
Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Untargeted metabolomics studies, often employing LC-MS, can reveal the presence and relative abundance of a wide range of compounds, including hydroxy fatty acids. nih.gov While specific large-scale metabolomic studies centered on 10-HSA are not extensively documented in the provided search results, the techniques are applicable. For example, a metabolomics study of milk fat identified this compound among other oxygenated fatty acids using gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction. nih.gov This indicates that 10-HSA can be detected and quantified in complex biological matrices as part of a broader metabolomic or lipidomic analysis. nih.govmetabolomicsworkbench.org
Biotechnological and Synthetic Methodologies for 10-HYDROXYOCTADECANOIC ACID Production
The production of 10-HSA is increasingly shifting towards sustainable biotechnological routes, primarily through the use of enzymes and whole-cell biocatalysts.
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of 10-HSA predominantly involves the hydration of the double bond in oleic acid. This reaction is catalyzed by a class of enzymes known as oleate (B1233923) hydratases (EC 4.2.1.53). google.commdpi.com These enzymes offer high regio- and stereoselectivity, typically producing the (R)-10-hydroxy enantiomer. mdpi.com
A variety of microorganisms have been identified as sources of oleate hydratases, and their enzymes have been harnessed for 10-HSA production, either as isolated enzymes or within whole-cell systems.
Key Microorganisms and Enzymes in 10-HSA Production:
Stenotrophomonas maltophilia : The oleate hydratase from this bacterium has been cloned and expressed in Escherichia coli, leading to highly efficient production of 10-HSA. nih.gov Under optimized conditions, whole recombinant E. coli cells have been shown to produce up to 49 g/L of this compound from oleic acid in just 4 hours, achieving a conversion yield of 98%. nih.gov
Candida tropicalis : This yeast is known for its ability to transform fatty acids. Certain strains can convert oleic acid into various hydroxylated and dicarboxylic acids. nih.govnih.gov While some pathways in Candida tropicalis lead to omega-hydroxylation, the formation of 10-HSA is also a known biotransformation product. nih.gov
Other Microbial Sources : Oleate hydratases from other bacteria such as Lactobacillus rhamnosus and Lactococcus garvieae have also been characterized and used for the stereoselective hydration of oleic acid to (R)-10-HSA. mdpi.commdpi.com
The biotransformation process can be carried out using whole cells or purified enzymes. mdpi.comnih.gov Whole-cell biocatalysis often simplifies the process by eliminating the need for enzyme purification. nih.gov The reaction is typically performed in an aqueous buffer, and various parameters such as pH, temperature, substrate concentration, and the use of surfactants (e.g., Tween 40) are optimized to maximize product yield and productivity. nih.gov
| Biocatalyst | Substrate | Product Concentration | Conversion Yield | Reference |
|---|---|---|---|---|
| Recombinant E. coli expressing oleate hydratase from Stenotrophomonas maltophilia | Oleic Acid (50 g/L) | 49 g/L | 98% (w/w) | nih.gov |
| Purified oleate hydratase from Lactococcus garvieae | Oleic Acid (30 g/L) | Data not specified in terms of final concentration, but activity confirmed | - | mdpi.com |
Microbial Fermentation Approaches
Microbial fermentation offers a promising route for the large-scale production of 10-HSA. This approach involves cultivating microorganisms in a controlled environment to convert a carbon source into the desired product.
Escherichia coli is a commonly used host for metabolic engineering due to its well-characterized genetics and rapid growth nih.gov. It has been successfully engineered to produce various hydroxy fatty acids. For the production of ω-hydroxy dodecanoic acid, a P450 monooxygenase-based whole-cell biocatalyst was developed in E. coli nih.gov. To improve substrate uptake, an outer membrane transport system (AlkL) was co-expressed, which significantly increased product yields nih.gov.
In another study, E. coli was engineered for the two-step biosynthesis of 10-hydroxy-2-decenoic acid from decanoic acid. This involved modifying the β-oxidation pathway and expressing a P450 enzyme coupled with a cofactor regeneration system acs.orgnih.gov. The expression of the fatty acid transporter FadL was also utilized to enhance the biotransformation of fatty acids nih.gov. The heterologous expression of oleate hydratase from Stenotrophomonas maltophilia in E. coli created a high-yield strain capable of converting oleic acid to this compound with a 98% yield researchgate.net.
For microbial fermentation to be industrially viable, several factors must be considered. High cell density cultivation is often necessary to achieve high product titers. E. coli is well-suited for such processes nih.gov. However, challenges such as low mass transfer, metabolic burden on the host cells, and toxicity of intermediates or the final product can limit productivity nih.gov.
Chemical Synthesis Approaches
While biocatalytic methods are gaining prominence, chemical synthesis of 10-hydroxyoctadecanoic acid is also possible. However, these methods often have drawbacks such as complex operational procedures, the potential for environmental pollution, and low controllability of the reaction process nih.gov. These disadvantages have spurred the increased interest in developing more sustainable and selective biocatalytic routes nih.gov.
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in 10-hydroxyoctadecanoic acid bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For clustered data (e.g., repeated measurements), apply mixed-effects models to account for nested variables. Include negative controls (e.g., non-hydroxylated analogs) to isolate hydroxyl-specific effects .
Q. How can researchers optimize experimental protocols to minimize artifacts in hydroxy fatty acid analysis?
- Methodological Answer : Avoid plasticizers (common in GC-MS artifacts) by using glassware and inert column materials. Validate methods with certified reference materials (CRMs) and include blank runs. For NMR, deuterated solvents and presaturation techniques reduce water/impurity signals .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling 10-hydroxyoctadecanoic acid in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
